AZD7325

説明

AZD7325 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

特性

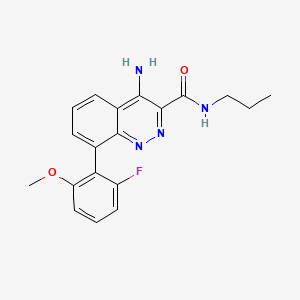

IUPAC Name |

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDURMHFWXCKMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942437-37-8 |

Source

|

| Record name | AZD-7325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7325 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-7325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD7325

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325, also known as BAER-101, is a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by AstraZeneca, it has been investigated for the treatment of anxiety disorders, and more recently, for epilepsy and other neurological conditions such as Fragile X Syndrome.[3][4][5] This document provides a comprehensive overview of the core mechanism of action of AZD7325, detailing its molecular interactions, effects on signaling pathways, and summarizing key preclinical and clinical findings.

Core Mechanism of Action: Selective Modulation of GABA-A Receptors

AZD7325 exerts its effects by binding to the benzodiazepine (B76468) site of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[6][7] Unlike non-selective benzodiazepines, AZD7325 demonstrates significant selectivity for GABA-A receptor subtypes containing α2 and α3 subunits, with less activity at the α1 and α5 subunits.[1][6] This selectivity is believed to confer a therapeutic advantage, potentially separating the anxiolytic effects (mediated by α2 and α3 subunits) from the sedative and cognitive-impairing effects associated with α1 and α5 subunit modulation, respectively.[6][8]

As a positive allosteric modulator, AZD7325 does not directly activate the GABA-A receptor but enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The partial nature of its agonism suggests a ceiling to its effect, which may contribute to a favorable safety profile.[6]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biospace.com [biospace.com]

- 4. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]

- 5. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]

- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hra.nhs.uk [hra.nhs.uk]

AZD7325: A Technical Guide to its GABAA Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of AZD7325, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. The document details its binding affinity for various GABAA receptor subtypes, the experimental protocols used to determine these affinities, and the relevant signaling pathways.

Executive Summary

AZD7325 is a positive allosteric modulator of the GABAA receptor, demonstrating significant subtype selectivity.[1][2] It exhibits high affinity for GABAA receptors containing α1, α2, and α3 subunits, with notably lower affinity for those containing the α5 subunit.[3][4][5] This selectivity profile suggests its potential for therapeutic applications requiring modulation of specific GABAA receptor populations, such as in anxiety disorders, while potentially minimizing side effects associated with non-selective benzodiazepines like sedation and cognitive impairment.[2][6][7]

Quantitative Binding Affinity Data

The binding affinity of AZD7325 for different GABAA receptor α-subunits is typically determined through competitive radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| GABAA Receptor Subunit | Binding Affinity (Ki) [nM] | Reference |

| α1 | 0.5 | [3][4][5] |

| α2 | 0.3 | [1][3][4][5] |

| α3 | 1.3 | [1][3][4][5] |

| α5 | 230 | [3][4][5] |

Table 1: Binding affinities of AZD7325 for human GABAA receptor α-subunits.

GABAA Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor results in the opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Positive allosteric modulators like AZD7325 bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions.

GABAA Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of AZD7325's binding affinity is primarily achieved through competitive radioligand binding assays. This method measures the ability of a test compound (AZD7325) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) transiently or stably expressing specific recombinant human GABAA receptor subtypes (α1βγ2, α2βγ2, α3βγ2, α5βγ2).[8]

-

Radioligand: A tritiated ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor with high affinity, such as [³H]-Flumazenil or [³H]-Flunitrazepam.[8][9]

-

Test Compound: AZD7325.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam or Clonazepam, to determine non-specific binding.[8]

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).[10][11]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of AZD7325.

Experimental Workflow for Radioligand Binding Assay

Detailed Method

-

Membrane Preparation:

-

Culture and harvest cells expressing the desired GABAA receptor subtype.

-

Homogenize the cells in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances that could interfere with the assay.[12]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[12]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells containing receptor membranes and the radioligand.

-

Non-specific Binding: Wells containing receptor membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., Diazepam).

-

Competitive Binding: Wells containing receptor membranes, the radioligand, and varying concentrations of AZD7325.

-

-

Incubation:

-

The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Measurement of Radioactivity:

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter, providing data in counts per minute (CPM).[8]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the AZD7325 concentration.

-

The IC50 value (the concentration of AZD7325 that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

This comprehensive approach allows for the precise determination of the binding affinity of AZD7325 for various GABAA receptor subtypes, providing crucial data for its pharmacological characterization and further development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. benchchem.com [benchchem.com]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

AZD7325: A Technical Guide to its Affinity for GABA-A Receptor Alpha Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of AZD7325 for various GABA-A receptor alpha subunits. AZD7325 is a novel partial subtype-selective GABA-A α2,3 receptor modulator that has been investigated for its potential anxiolytic properties.[1][2] This document summarizes its binding characteristics, the experimental methods used to determine them, and the relevant signaling pathways.

Quantitative Data: Binding Affinity (Ki) of AZD7325

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. AZD7325 exhibits differential binding to the various alpha subunits of the GABA-A receptor, with a notably higher affinity for the α1, α2, and α3 subunits compared to the α5 subunit.[1][3] This selectivity is a key feature of its pharmacological profile.

| GABA-A Receptor Subunit | Ki Value (nM) |

| α1 | 0.5[1][3] |

| α2 | 0.3[1][3] |

| α3 | 1.3[1][3] |

| α5 | 230[1][3] |

Experimental Protocols: Determination of Ki Values

The Ki values of AZD7325 were determined using in vitro radioligand binding assays.[4] This standard pharmacological technique quantifies the interaction between a radiolabeled ligand and a receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a representative example of how the binding affinity of a compound like AZD7325 for different GABA-A receptor subtypes is determined.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells are stably transfected to express specific subtypes of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[5][6]

-

Cells are cultured and harvested.

-

Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

2. Radioligand Binding Assay:

-

The assay is typically performed in a 96-well plate format.[7]

-

A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor, such as [3H]flumazenil, is used.[5][8]

-

Increasing concentrations of the unlabeled competitor compound (AZD7325) are added to the wells.

-

The prepared cell membranes are then added to the wells.

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[7]

-

To determine non-specific binding , a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam) is added to a set of control wells.

3. Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

The filters are dried, and a scintillation cocktail is added.[7]

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[7]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of AZD7325.

-

The concentration of AZD7325 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

GABA-A Receptor Signaling Pathway with AZD7325

The following diagram illustrates the mechanism of action of AZD7325 as a positive allosteric modulator (PAM) of the GABA-A receptor.

Caption: Mechanism of AZD7325 as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Ki Determination

This diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki value of a compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]Flunitrazepam binding to recombinant alpha1beta2gamma2S GABAA receptors stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

AZD7325: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of AZD7325, a selective GABA-A α2/α3 receptor partial agonist. The information is compiled from publicly available preclinical and clinical data.

Introduction

AZD7325 was developed as a novel anxiolytic agent with a mechanism of action targeting specific subtypes of the GABA-A receptor. Unlike non-selective benzodiazepines, AZD7325 was designed to elicit its therapeutic effects with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of AZD7325, along with its mechanism of action, receptor binding affinity, and functional effects on the central nervous system (CNS).

Pharmacokinetics

The pharmacokinetic profile of AZD7325 has been characterized in both preclinical species and humans. Key findings are summarized below.

Absorption and Distribution

Following oral administration in humans, AZD7325 reaches a maximum plasma concentration (Cmax) of 0.2 µM after a 10 mg daily dose at steady-state.[1] Preclinical studies in rats, dogs, and monkeys have also been conducted to assess oral bioavailability and distribution, though specific quantitative data from these studies are not extensively published in the available literature.

Metabolism

The metabolism of AZD7325 is complex and involves the formation of several metabolites. After repeated dosing in humans and preclinical animal models (rat, dog, and mouse), three major late-occurring and long-circulating metabolites, designated M9, M10, and M42, have been identified. These metabolites become prominent in plasma at steady state.

Cytochrome P450 (CYP) Enzyme Induction

The potential for AZD7325 to induce CYP enzymes has been investigated in vitro and in vivo.

-

In Vitro: Studies using cultured human hepatocytes showed that AZD7325 is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]

-

In Vivo: In a clinical study with healthy volunteers, the expected efficacious daily dose of 10 mg of AZD7325 demonstrated only a weak inducing effect on CYP3A4 activity and had no effect on CYP1A2 activity.[1] This suggests that at therapeutic doses, the clinical risk of drug-drug interactions due to CYP induction by AZD7325 is low.

Pharmacokinetic Data Summary

Table 1: Human Pharmacokinetic Parameters of AZD7325

| Parameter | Value | Condition | Reference |

| Cmax | 0.2 µM | 10 mg daily dosing to steady-state | [1] |

Note: Comprehensive preclinical pharmacokinetic data (Cmax, Tmax, AUC, half-life, bioavailability) for rat, dog, and monkey are not available in a consolidated format in the public domain.

Pharmacodynamics

AZD7325 is a partial selective positive allosteric modulator of the GABA-A receptor, with preferential activity at the α2 and α3 subunits.

Mechanism of Action

AZD7325 enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increase in chloride ion influx and subsequent neuronal hyperpolarization. This potentiation of GABAergic inhibition is believed to be the basis for its anxiolytic effects. Its selectivity for the α2 and α3 subunits is thought to contribute to its reduced sedative and cognitive side effects compared to non-selective benzodiazepines, which also act on the α1 (associated with sedation) and α5 (associated with cognition) subunits.

Receptor Binding Affinity

In vitro binding assays have determined the affinity of AZD7325 for various GABA-A receptor subunits.

Table 2: In Vitro Binding Affinity (Ki) of AZD7325 for GABA-A Receptor Subtypes

| Subtype | Ki (nM) | Reference |

| α1 | 0.5 | |

| α2 | 0.3 | |

| α3 | 1.3 | |

| α5 | 230 |

Central Nervous System Effects and Comparison with Lorazepam

A clinical study in healthy male volunteers compared the CNS effects of single oral doses of AZD7325 (2 mg and 10 mg) with placebo and lorazepam (2 mg), a non-selective benzodiazepine.[3]

-

Saccadic Eye Movements: Lorazepam produced a robust impairment in saccadic peak velocity (SPV), a sensitive marker of benzodiazepine-induced sedation. In contrast, neither dose of AZD7325 induced statistically significant effects on SPV.[3]

-

Cognitive and Psychomotor Function: Lorazepam caused significant impairment in various measures of cognitive and psychomotor function. The effects of AZD7325 on these parameters were not statistically significant.[3]

-

Receptor Occupancy: Positron Emission Tomography (PET) studies in humans using the radioligand [11C]flumazenil have shown that AZD7325 can achieve high levels of GABA-A receptor occupancy. The plasma concentration required for 50% receptor occupancy (Ki,plasma) was estimated to be 15 nmol/l.[4]

Table 3: Comparative Pharmacodynamic Effects of AZD7325 and Lorazepam

| Parameter | AZD7325 (10 mg) | Lorazepam (2 mg) | Reference |

| Saccadic Peak Velocity (SPV) | No significant effect | Robust impairment | [3] |

| Body Sway | No significant effect | Significant increase | [3] |

| Subjective Alertness (VAS) | No significant effect | Significant decrease | [3] |

Experimental Protocols

In Vitro CYP Enzyme Induction Assay

The potential of AZD7325 to induce CYP1A2 and CYP3A4 was evaluated using cultured human hepatocytes. A general workflow for such an assay is as follows:

Methodology: Cultured human hepatocytes were treated with varying concentrations of AZD7325 (e.g., 1 µM and 10 µM).[1] Following an incubation period, the induction of CYP1A2 and CYP3A4 was assessed by measuring changes in mRNA levels, protein expression, and enzyme activity.[2]

Human PET Study for Receptor Occupancy

The in vivo occupancy of GABA-A receptors by AZD7325 was determined using PET imaging.

Methodology: Healthy subjects underwent a baseline PET scan with the radioligand [11C]flumazenil. Subsequently, they received a single oral dose of AZD7325, followed by a second PET scan. The reduction in the binding of [11C]flumazenil after AZD7325 administration was used to calculate the percentage of GABA-A receptor occupancy.[4]

Clinical Study Comparing CNS Effects with Lorazepam

A double-blind, randomized, four-way crossover study was conducted in 16 healthy male volunteers.[3]

Methodology: Each subject received single oral doses of AZD7325 (2 mg and 10 mg), lorazepam (2 mg), and placebo in a randomized order, with washout periods between treatments. A battery of validated CNS tests was administered at multiple time points to assess cognitive, neurophysiologic, and psychomotor functions, as well as subjective feelings.[3]

Conclusion

AZD7325 is a selective partial agonist of GABA-A α2 and α3 receptors with a pharmacokinetic and pharmacodynamic profile that distinguishes it from non-selective benzodiazepines. Its metabolism leads to the formation of major, long-circulating metabolites upon repeated administration. While it shows potential for CYP enzyme induction in vitro, this effect is weak at clinically relevant doses in vivo. Pharmacodynamically, AZD7325 demonstrates target engagement in the human brain with a significantly lower propensity to cause sedation and cognitive impairment compared to lorazepam. This profile suggests that AZD7325 held promise as an anxiolytic with an improved safety and tolerability profile. Further research and development would be necessary to fully elucidate its therapeutic potential.

References

- 1. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Profile of AZD7325

Introduction: AZD7325 (also known as BAER-101) is a novel, orally active, subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor benzodiazepine (B76468) site.[1][2] Developed for the treatment of anxiety disorders, its mechanism is designed to separate the anxiolytic effects from the sedative side effects associated with non-selective benzodiazepines.[2][3] Preclinical studies have focused on characterizing its unique binding profile, functional activity, and in vivo efficacy in models of anxiety and epilepsy, aiming to establish a proof-of-concept for its anxioselective properties.[1][4] This document provides a detailed overview of the key preclinical findings for AZD7325.

Mechanism of Action: Selective GABA-A Receptor Modulation

AZD7325 acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA.[5] Its therapeutic hypothesis is rooted in its selectivity for receptors containing α2 and α3 subunits, which are genetically associated with anxiolysis.[2][6] Conversely, it demonstrates minimal efficacy at the α1 subunit, linked to sedation, and low affinity for the α5 subunit, associated with cognition.[1][2] This targeted modulation is expected to produce anxiolytic effects with a reduced burden of central nervous system depression.[2]

Figure 1: Mechanism of action for AZD7325 as a selective GABA-A PAM.

Pharmacological Profile

In Vitro Studies: Receptor Binding and Functional Activity

Table 1: In Vitro Receptor Binding and Functional Activity Profile of AZD7325

| Parameter | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit |

|---|---|---|---|---|

| Binding Affinity (Ki, nM) | 0.5[1][4][7] | 0.3[1][4][7] | 1.3[1][4][7] | 230[1][4][7] |

| Functional Efficacy | Neutral Antagonist[2] | Partial Agonist (~18%)¹[2] | Partial Agonist (~15%)¹[2] | Partial Agonist (~8%)¹[2] |

¹ Efficacy expressed as a percentage of the maximal response to diazepam.[2]

Experimental Protocol: In Vitro CYP450 Induction

To assess the potential for drug-drug interactions, the induction of cytochrome P450 enzymes by AZD7325 was evaluated in vitro.

-

System: Primary human hepatocytes from three donors (HH210, HH215, HH216).[7]

-

Treatment: Hepatocytes were treated with AZD7325 at concentrations ranging from 0 to 10 μM once daily for three consecutive days.[7]

-

Analysis: Following treatment, the expression of CYP1A2 and CYP3A4 was quantified at both the mRNA and protein levels.[7]

-

Results: AZD7325 was identified as a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in this system.[7]

Table 2: In Vitro Cytochrome P450 Induction by AZD7325 in Human Hepatocytes [7]

| Enzyme | Effect | Maximal mRNA Expression |

|---|---|---|

| CYP1A2 | Moderate Inducer | 2.1 to 3.2-fold increase |

| CYP3A4 | Potent Inducer | Data on file |

In Vivo Studies: Efficacy in Seizure Models

The functional consequences of AZD7325's receptor selectivity have been demonstrated in rodent models, particularly those related to neuronal hyperexcitability, such as epilepsy. These studies provide evidence of its anticonvulsant properties, which are mechanistically related to its anxiolytic potential, without inducing sedation.[7][9]

Figure 2: Experimental workflow for the audiogenic seizure model in Fmr1 KO mice.

Table 3: Summary of AZD7325 Efficacy in Preclinical Seizure Models

| Model | Species | Dosing Regimen | Key Finding | Citation |

|---|---|---|---|---|

| Dravet Syndrome | F1.Scn1a+/- Mouse | 10, 17.8, 31.6 mg/kg (Oral) | Attenuated hyperthermia-induced seizures without sedation. | [7][10] |

| Fragile X Syndrome | Fmr1 KO Mouse | 1 and 3 mg/kg (Oral Gavage) | Significantly reduced audiogenic seizure scores. |[9] |

Experimental Protocol: In Vivo Seizure Models

-

Dravet Syndrome Model:

-

Animals: F1.Scn1a+/- mice.[7]

-

Administration: A single oral dose of AZD7325 (10, 17.8, or 31.6 mg/kg) or vehicle was administered 30 minutes before the test.[7]

-

Procedure: Hyperthermia-induced seizures were triggered, and the core body temperature at which a seizure occurred was recorded as the primary endpoint.[7]

-

-

Fragile X Syndrome Model:

-

Animals: 3-week-old Fmr1 knockout (KO) mice and wild-type littermates.[9]

-

Administration: A single dose of AZD7325 (1 or 3 mg/kg) or vehicle (0.05% Sulfobutylether-Beta-Cyclodextrin) was administered via oral gavage in a volume of 5 ml/kg, 30 minutes prior to testing.[9]

-

Procedure: Mice were exposed to a high-intensity acoustic stimulus to induce audiogenic seizures. Seizure severity was scored.[9] For motor coordination assessment, a Rotarod test was performed where the rod accelerated from 4 to 40 rpm over 180 seconds.[9] The study found no sedative impact on motor coordination.[9]

-

Pharmacokinetic Profile

Preclinical pharmacokinetic data for AZD7325 is limited in publicly available literature. Studies using radiolabeled [¹⁴C]AZD7325 were conducted to understand its metabolism and pharmacokinetic properties across species.[1] A significant number of metabolites were identified in vivo, with some long-circulating metabolites becoming major components in plasma only after repeated dosing.[11]

Figure 3: Relationship between AZD7325's receptor selectivity and its effects.

Table 4: Preclinical Pharmacokinetic Parameters of AZD7325

| Species | Dose | Route | Plasma Concentration | Citation |

|---|

| Rat | 0.3 mg/kg | N/A | 3.58 ng/mL (10.1 nM) |[4] |

Summary and Conclusion

The preclinical data for AZD7325 strongly support its development as a novel anxiolytic agent. Its defining characteristic is a GABA-A receptor modulation profile that distinguishes it from classical benzodiazepines. By selectively targeting α2/α3 subunits as a partial agonist while avoiding significant activity at the α1 subunit, AZD7325 demonstrates potent anxiolytic-like and anticonvulsant effects in animal models without concomitant sedation.[1][4][9] In vitro studies confirm a favorable binding profile and highlight a potential for CYP450 enzyme induction.[7] While extensive preclinical pharmacokinetic data are not publicly detailed, metabolism studies show a complex profile.[11] Collectively, these findings provided a robust rationale for advancing AZD7325 into clinical development for anxiety disorders.[2][12]

References

- 1. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]

- 10. cureepilepsy.org [cureepilepsy.org]

- 11. Late-occurring and Long-circulating Metabolites of GABAAα2,3 Receptor Modulator AZD7325 Involving Metabolic Cyclization and Aromatization: Relevance to MIST Analysis and Application for Patient Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AZD7325 Proof of Concept in Patients with Generalized Anxiety Disorder (GAD) [astrazenecaclinicaltrials.com]

AZD7325: A Technical Guide for Researchers in Anxiety Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, partial and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with a distinct profile targeting the α2 and α3 subunits.[1][2] This selectivity is hypothesized to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines.[1][3] This technical guide provides a comprehensive overview of AZD7325, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its mechanism of action and relevant pathways.

Core Data Summary

The following tables present a consolidated view of the key in vitro and in vivo pharmacological data for AZD7325.

Table 1: In Vitro Binding Affinity of AZD7325 for Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |

| α1βxγx | 0.5[4] |

| α2βxγx | 0.3[2][4] |

| α3βxγx | 1.3[2][4] |

| α5βxγx | 230[4] |

Table 2: In Vitro Functional Efficacy of AZD7325 at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Efficacy (% of maximal diazepam response) |

| α1 | Neutral Antagonism[1] |

| α2 | ~18%[1] |

| α3 | ~15%[1] |

| α5 | ~8%[1] |

Table 3: Human Pharmacokinetic and Receptor Occupancy Data for AZD7325

| Dose | Approximate Peak Plasma Concentration (nmol/L) | GABAA Receptor Occupancy (%) |

| 2 mg | ~15 | ~50[1] |

| 10 mg | Not explicitly stated | >80[1] |

| 20 mg | Not explicitly stated | >80[5] |

| 30 mg | Not explicitly stated | >80[5] |

Mechanism of Action and Signaling Pathway

AZD7325 acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes.[1] By selectively binding to and enhancing the function of GABAA receptors containing α2 and α3 subunits, AZD7325 potentiates the inhibitory effect of the endogenous neurotransmitter GABA.[1][3] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic effects.[6]

Caption: Mechanism of action of AZD7325 at the GABAergic synapse.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of AZD7325.

In Vitro GABAA Receptor Subtype Binding Assay

Objective: To determine the binding affinity (Ki) of AZD7325 for different human GABAA receptor subtypes.

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., HEK-293 or L(tk-) cells) stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[7]

-

Radioligand: [3H]flunitrazepam or a similar high-affinity benzodiazepine site radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of AZD7325.

-

Incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 4°C).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam or flumazenil).

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of AZD7325 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for GABAA receptor binding assay.

Preclinical Models of Anxiety

Objective: To assess the anxiolytic-like effects of AZD7325 in rodents.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms. Dimensions can vary but are typically around 50 cm long and 10 cm wide for rats.[8]

-

Animals: Male rats or mice are commonly used.

-

Procedure:

-

Animals are administered AZD7325 or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30 minutes).

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period, typically 5 minutes, using a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total arm entries (as a measure of general locomotor activity).

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Objective: To evaluate the anxiolytic-like properties of AZD7325 based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.

Methodology:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.[9]

-

Animals: Mice are frequently used for this test.

-

Procedure:

-

Animals are treated with AZD7325 or vehicle prior to testing.

-

Each mouse is placed in the center of the light compartment, facing away from the opening.

-

Behavior is recorded for a period of 5-10 minutes.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Locomotor activity in each compartment.

-

-

Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in the light compartment and the number of transitions.[9]

Caption: General workflow for preclinical anxiety studies.

Human Positron Emission Tomography (PET) Study

Objective: To determine the in vivo GABAA receptor occupancy of AZD7325 in the human brain.

Methodology:

-

Radioligand: [11C]flumazenil, a PET ligand that binds to the benzodiazepine site of GABAA receptors.[5]

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A baseline PET scan is performed to measure the baseline binding potential of [11C]flumazenil.

-

Subjects are then administered a single oral dose of AZD7325.

-

A second PET scan is conducted at the time of anticipated peak plasma concentration of AZD7325.

-

Arterial or venous blood samples are collected to determine the plasma concentration of AZD7325.

-

-

Data Analysis:

-

The receptor occupancy is calculated as the percentage reduction in the binding potential of [11C]flumazenil after AZD7325 administration compared to baseline.

-

The relationship between plasma concentration of AZD7325 and receptor occupancy is modeled to estimate the plasma concentration required for 50% receptor occupancy (IC50).[5]

-

Caption: Workflow for a human PET receptor occupancy study.

Conclusion

AZD7325 represents a significant step in the development of targeted anxiolytic therapies. Its selectivity for GABAA α2 and α3 subunits, coupled with its partial agonist activity, offers the potential for effective anxiety relief with a more favorable side-effect profile than traditional benzodiazepines. The data and methodologies presented in this guide provide a foundation for further research and development in this promising area of neuroscience. Continued investigation into the downstream signaling pathways and the long-term clinical efficacy and safety of α2/α3 selective modulators is warranted.

References

- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Expression and purification of a functional heteromeric GABAA receptor for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Light-dark box test - Wikipedia [en.wikipedia.org]

AZD7325: A Novel Therapeutic Approach for Dravet Syndrome Explored in Preclinical Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dravet syndrome is a severe and drug-resistant form of epilepsy, predominantly caused by mutations in the SCN1A gene, which encodes the α subunit of the Nav1.1 voltage-gated sodium channel.[1][2] This guide provides a comprehensive technical overview of the preclinical research on AZD7325, a positive allosteric modulator (PAM) of GABAA receptors, in Dravet syndrome models. AZD7325 exhibits selectivity for GABAA receptors containing α2 and α3 subunits, offering a targeted approach to enhancing inhibitory neurotransmission.[1][3][4] Preclinical studies in a mouse model of Dravet syndrome have demonstrated the seizure-protective effects of AZD7325, highlighting its potential as a therapeutic candidate. This document details the quantitative data, experimental methodologies, and underlying signaling pathways from these pivotal studies.

Core Mechanism of Action and Signaling Pathway

AZD7325 functions as a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits.[1][3][4] In the central nervous system, GABA is the primary inhibitory neurotransmitter. Its binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. In Dravet syndrome, impaired function of GABAergic interneurons due to SCN1A mutations leads to a state of hyperexcitability.[1]

AZD7325 enhances the effect of GABA at the α2/α3-containing receptors, thereby potentiating inhibitory postsynaptic currents (IPSCs).[3][4] This targeted modulation is significant as α2-containing GABAA receptors are prominently located at perisomatic synapses, which are crucial for controlling neuronal firing.[3][4] By augmenting GABAergic inhibition, AZD7325 effectively counteracts the neuronal hyperexcitability characteristic of Dravet syndrome.

References

- 1. Frontiers | Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome [frontiersin.org]

- 2. dravetsyndromenews.com [dravetsyndromenews.com]

- 3. Gabra2 is a genetic modifier of Dravet syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiating α2 subunit containing perisomatic GABAA receptors protects against seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7325: A Subtype-Selective GABA-A Receptor Modulator for Epilepsy Treatment

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD7325 (also known as BAER-101), a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, and its potential application in the treatment of epilepsy. AZD7325 exhibits a differentiated mechanism of action with the promise of targeted efficacy and an improved side-effect profile compared to non-selective GABAergic agents.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous anti-seizure medications (ASMs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies.[1] The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a well-established target for ASMs.[2][3] AZD7325 represents a next-generation approach by selectively targeting specific subtypes of the GABA-A receptor, aiming to maximize anti-convulsant effects while minimizing the sedative and cognitive side effects associated with broader-acting drugs like benzodiazepines.[4][5]

Initially developed for anxiety disorders, preclinical studies have demonstrated significant anti-convulsant effects of AZD7325 in various seizure models.[1][5][6] Having completed Phase 1 trials and demonstrating a favorable safety and tolerability profile in over 700 patients, AZD7325 is now being developed for the treatment of epilepsy.[1][7] In November 2025, Axsome Therapeutics acquired the exclusive global rights to AZD7325 from AstraZeneca and intends to initiate Phase 2 trial-enabling activities in 2026.[1][7][8][9]

Mechanism of Action

The primary mechanism of action of AZD7325 is the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][10]

Subtype Selectivity

GABA-A receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ). The specific subunit composition dictates the pharmacological properties of the receptor. The α1 subunit is largely associated with sedation, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects.[4][11]

AZD7325 is a partial agonist that demonstrates functional specificity for GABA-A receptors containing the α2 and α3 subunits.[4][12][13] It has a much higher binding affinity for α1, α2, and α3 subunits compared to the α5 subunit, which is associated with cognition.[11][14] Specifically, AZD7325 acts as a neutral antagonist at the α1-subunit and exerts partial efficacy at the α2 and α3-subunits.[4] This selectivity profile suggests that AZD7325 may offer a therapeutic window for seizure control with a reduced liability for sedation, ataxia, and cognitive impairment.[5]

References

- 1. Axsome Therapeutics Acquires Subtype Selective GABA-A Receptor Positive Allosteric Modulator AZD7325 for the Treatment of Epilepsy - BioSpace [biospace.com]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 5. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]

- 6. dravetsyndromenews.com [dravetsyndromenews.com]

- 7. Axsome Therapeutics Acquires Subtype Selective Gaba-A Receptor Positive Allosteric Modulator AZD7325 for the Treatment of Epilepsy from AstraZeneca AB | MarketScreener [marketscreener.com]

- 8. Axsome Therapeutics Acquires Subtype Selective GABA-A [globenewswire.com]

- 9. investing.com [investing.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

BAER-101: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAER-101 (formerly known as AZD7325) is a selective, positive allosteric modulator (PAM) of GABAA receptors containing α2 and α3 subunits. This selectivity profile is designed to elicit anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also modulate α1 and α5 subunit-containing receptors. Preclinical studies have demonstrated BAER-101's potent anti-seizure activity in a translational model of absence epilepsy. Clinical development for Generalized Anxiety Disorder (GAD) was pursued through Phase II trials; however, the compound did not demonstrate statistically significant superiority over placebo on the primary efficacy endpoint. This document provides a comprehensive overview of the pharmacology of BAER-101, including its mechanism of action, receptor binding affinity, pharmacokinetic properties, preclinical efficacy, and clinical trial findings.

Mechanism of Action

BAER-101 is a positive allosteric modulator of GABAA receptors, specifically targeting those with α2 and α3 subunits.[1][2] It exhibits minimal activity at α1 and α5 subunit-containing receptors.[1][2] The α1 subunit is primarily associated with sedation, while the α5 subunit is linked to cognitive impairment.[1] By selectively potentiating the action of GABA at α2 and α3 subunits, BAER-101 is hypothesized to produce anxiolytic and anticonvulsant effects with a more favorable side effect profile compared to non-selective benzodiazepines.

Receptor Binding Affinity

BAER-101 demonstrates high affinity for GABAA receptors containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subunit.

| Receptor Subtype | Ki (nM) |

| GABAA α1 | 0.5 |

| GABAA α2 | 0.3 |

| GABAA α3 | 1.3 |

| GABAA α5 | 230 |

Table 1: BAER-101 Receptor Binding Affinity.[2]

Pharmacokinetics

Human Pharmacokinetics

A Phase I, single-dose, crossover study in healthy male volunteers provided the following pharmacokinetic parameters for BAER-101.

| Parameter | 2 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 10.4 ± 3.8 | 51.8 ± 15.5 |

| Tmax (h, median [range]) | 1.25 [0.5 - 2.0] | 1.25 [0.5 - 2.0] |

| AUC(0-t) (ng·h/mL) | 51.9 ± 18.9 | 259 ± 77.6 |

| t1/2 (h) | 8.5 - 9.0 | 8.5 - 9.0 |

| CL/F (L/h) | 38.3 | 38.3 |

Table 2: Pharmacokinetic Parameters of BAER-101 in Healthy Male Volunteers.[1]

BAER-101 is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in vitro. However, in a clinical study, a 10 mg daily dose of BAER-101 had no effect on CYP1A2 activity and only a weak inducing effect on CYP3A4 activity.[3]

Preclinical Efficacy

Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

BAER-101 demonstrated significant anti-seizure efficacy in the GAERS model, a well-established translational model for absence epilepsy.

| Parameter | Value |

| Minimal Effective Dose (MED) | 0.3 mg/kg, orally |

| Plasma Concentration at MED | 10.1 nM |

Table 3: Preclinical Efficacy of BAER-101 in the GAERS Model.

-

Animal Model: Experimentally naïve, adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS), aged 4 months, were obtained from Dr. Antoine Depaulis (INSERM, Grenoble Institute of Neurosciences, Grenoble, France).

-

Surgical Implantation: Under general anesthesia with 2% isoflurane (B1672236) in oxygen, electrodes for spike-wave discharge (SWD) recording were implanted stereotaxically.

-

Study Design: The study consisted of two phases with a crossover design and a minimum 7-day washout period between administrations.

-

Phase 1: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 100, 30, 10, and 3 mg/kg orally.

-

Phase 2: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 0.1, 0.3, 1, and 3 mg/kg orally.

-

-

Data Analysis: EEG recordings were analyzed for SWD, and the data were quantified blindly. A two-way ANOVA was used to analyze the absolute data, with compound condition and time from administration as factors.

Clinical Development for Generalized Anxiety Disorder (GAD)

BAER-101 was evaluated in two Phase II, multi-center, randomized, double-blind, placebo-controlled studies in patients with GAD. The primary endpoint for both studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Day 28.

Clinical Efficacy

Neither of the Phase II studies met its primary efficacy endpoint, as BAER-101 did not demonstrate a statistically significant improvement in HAM-A total score compared to placebo.

| Treatment Group | Mean Change from Baseline in HAM-A Total Score (Day 28) | Dunnett's Adjusted 1-sided p-value vs. Placebo |

| Placebo | - | - |

| BAER-101 2 mg BID | - | 0.734 |

| BAER-101 5 mg BID | -11.1 | 0.681 |

| BAER-101 10 mg QD | -11.5 | 0.490 |

Table 4: Primary Efficacy Results from the NCT00808249 Study in GAD.

A negative change from baseline indicates improvement. While the 10 mg QD and 5 mg BID groups showed the largest mean change, these were not statistically significant.

Safety and Tolerability

In the NCT00808249 study, 73.2% of all subjects experienced at least one adverse event (AE), with similar rates across all treatment groups. No deaths were reported. Four serious adverse events (SAEs) were reported, two each in the 2 mg BID and 5 mg BID groups. The incidence of treatment-related AEs was highest in the 10 mg QD group (67.6%) compared to the 2 mg BID (54.7%), 5 mg BID (62.3%), and placebo (54.3%) groups.

Experimental Protocols: Phase II GAD Studies

-

Study Design: Multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Target Population: Male and female subjects aged 18 to 65 with a diagnosis of GAD confirmed by the Mini-International Neuropsychiatric Interview (MINI).

-

Key Inclusion Criteria: Hospital Anxiety and Depression Scale - Anxiety (HADS-A) score ≥ 10 at screening and randomization.[1][2]

-

Key Exclusion Criteria: Lifetime history of schizophrenia or other psychotic disorders, history of seizures, pregnancy or breastfeeding, and past electroconvulsive therapy.[1][2]

-

Treatments:

-

NCT00808249: BAER-101 2 mg BID, 5 mg BID, 10 mg QD, or placebo.

-

NCT00807937: BAER-101 5 mg BID, 15 mg BID, lorazepam 2 mg BID, or placebo.

-

-

Primary Outcome Measure: Change from baseline in HAM-A total score at Day 28.

Conclusion

BAER-101 is a selective GABAA α2/α3 receptor positive allosteric modulator with a pharmacological profile designed to separate anxiolytic and anticonvulsant effects from the sedative and cognitive side effects of non-selective benzodiazepines. While preclinical data demonstrated promising anti-seizure activity, the compound failed to meet its primary efficacy endpoints in Phase II clinical trials for Generalized Anxiety Disorder. The extensive preclinical and clinical data package, however, provides valuable insights for the development of future selective GABAA modulators.

References

AZD7325: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Experimental Evaluation of a Selective GABAA α2/α3 Receptor Modulator.

This technical guide provides a comprehensive overview of AZD7325, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity for the α2 and α3 subunits. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Identity

AZD7325, also known as BAER-101, is a cinnoline (B1195905) derivative with the formal name 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide[1]. Its chemical identity is well-defined by its structural and molecular identifiers.

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | [2] |

| Molecular Formula | C₁₉H₁₉FN₄O₂ | [1][2] |

| Molecular Weight | 354.38 g/mol | [3][4] |

| CAS Number | 942437-37-8 | [1] |

| SMILES | O=C(C1=C(N)C2=CC=CC(C3=C(OC)C=CC=C3F)=C2N=N1)NCCC | [1][3] |

| InChI Key | KYDURMHFWXCKMW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of AZD7325 influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Water Solubility | 0.0172 mg/mL (predicted) | |

| logP | 3.53 (predicted) | |

| pKa (Strongest Acidic) | 14.38 (predicted) | |

| pKa (Strongest Basic) | 2.92 (predicted) | |

| Polar Surface Area | 90.13 Ų | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 4 | |

| Solubility | Soluble in DMSO | [1] |

Pharmacological Properties

AZD7325 is a selective modulator of the GABAA receptor system, exhibiting a distinct pharmacological profile.

Mechanism of Action

AZD7325 acts as a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits, and as a neutral antagonist at receptors with the α1 subunit. This selectivity is thought to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. As a PAM, AZD7325 enhances the effect of GABA at the receptor, thereby increasing inhibitory signaling in the central nervous system.

Pharmacodynamics

AZD7325 demonstrates high binding affinity for GABAA receptor subtypes containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subtype. Its functional activity is characterized by partial agonism at α2 and α3 subunits relative to the full agonist diazepam.

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of Diazepam) |

| α1 | 0.5 | Neutral Antagonist |

| α2 | 0.3 | ~18% |

| α3 | 1.3 | ~15% |

| α5 | 230 | ~8% |

Data compiled from multiple sources.

Pharmacokinetics

In vitro studies using human hepatocytes have shown that AZD7325 is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, clinical studies in healthy volunteers indicated that at expected therapeutic doses, AZD7325 has a weak inducing effect on CYP3A4 and no significant effect on CYP1A2 activity.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize AZD7325.

In Vitro Cytochrome P450 (CYP) Induction Assay

This protocol outlines the general procedure for assessing the potential of AZD7325 to induce CYP enzymes in cultured human hepatocytes.

Objective: To determine the induction of CYP1A2 and CYP3A4 activity by AZD7325.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates

-

AZD7325

-

Positive controls (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)

-

Vehicle control (e.g., DMSO)

-

CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, midazolam for CYP3A4)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

-

Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of AZD7325, positive controls, or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours, with daily medium changes containing the respective treatments.

-

Probe Substrate Incubation: Following the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates.

-

Sample Analysis: Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the fold induction of CYP activity by comparing the metabolite formation in AZD7325-treated cells to that in vehicle-treated cells.

References

- 1. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of AZD7325 on Neuronal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with functional selectivity for subtypes containing α2 and α3 subunits.[1][2][3] This selectivity profile is of significant interest in drug development, as it is hypothesized to confer anxiolytic effects with a reduced liability for sedation, cognitive impairment, and dependence typically associated with non-selective benzodiazepines that potently modulate α1 and α5 subunit-containing receptors.[1][4][5] This technical guide provides an in-depth overview of the in vivo effects of AZD7325 on neuronal activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

AZD7325 acts as a PAM at the benzodiazepine (B76468) binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][6][7] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and firing rate.[4][8] The key feature of AZD7325 is its selectivity, exhibiting high affinity and partial agonist efficacy at α2 and α3 subunits, which are strongly implicated in anxiolysis, while having minimal efficacy at the α1 (associated with sedation) and α5 (associated with cognition) subunits.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of AZD7325, providing a clear comparison of its binding affinity, receptor occupancy, and effects on neuronal excitability.

Table 1: In Vitro Binding Affinity and Efficacy of AZD7325

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of maximal diazepam response) | Associated In Vivo Effect |

| α1 | 0.3 - 0.5 | Neutral Antagonism / Very Low | Sedation |

| α2 | 0.3 | ~18% | Anxiolysis |

| α3 | 1.3 | ~15% | Anxiolysis |

| α5 | 230 | ~8% | Cognition/Memory |

Data compiled from multiple sources.[1][2][9]

Table 2: In Vivo Receptor Occupancy and Electrophysiological Effects in Humans

| Dosage (oral) | Brain GABAA Receptor Occupancy (PET) | Key EEG Findings (vs. Placebo) |

| 2 mg | ~50% | No statistically significant effects. |

| 10 mg | >80% | Reduction in delta and theta frequency bands. Distinct from lorazepam, which increases delta, beta, and gamma bands. |

Data from studies in healthy male volunteers.[1][10]

Table 3: Preclinical In Vivo Effects on Neuronal Hyperexcitability

| Animal Model | Dosage (oral/i.p.) | Endpoint | Key Quantitative Finding |

| Dravet Syndrome Mouse Model | 10 mg/kg | Hyperthermia-induced seizures | Increased seizure threshold to 42.8°C (vs. 42.2°C in vehicle). |

| 17.8 mg/kg | Increased seizure threshold to 43.3°C. | ||

| 31.6 mg/kg | Increased seizure threshold to 43.4°C. | ||

| Fragile X Syndrome Mouse Model | 1 mg/kg & 3 mg/kg | Audiogenic seizures | Significant reduction in seizure score compared to vehicle. |

| 1 mg/kg | Cortical EEG | Expected to enhance inhibitory signaling and reduce hyperexcitable network activity. |

Data from preclinical studies.[9][11][12]

Signaling Pathway and Experimental Workflows

Signaling Pathway of AZD7325 at the GABAA Receptor

The following diagram illustrates the mechanism of action of AZD7325 at the synaptic level.

References

- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of GABA Modulator AZD7325 on Cortical Excitability [ctv.veeva.com]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]

- 9. dravetsyndromenews.com [dravetsyndromenews.com]

- 10. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cureepilepsy.org [cureepilepsy.org]

Methodological & Application

Application Notes and Protocols for AZD7325 (BAER-101) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of AZD7325, also known as BAER-101, in mouse models. AZD7325 is a selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptors containing α2 and α3 subunits.[1][2][3][4] This selectivity profile suggests potential for anxiolytic and anti-seizure effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][4][5][6]

Mechanism of Action

AZD7325 acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors. It exhibits high binding affinity for receptors containing α1, α2, and α3 subunits, with significantly lower affinity for those with α5 subunits.[2][7] Its functional activity is characterized by partial agonism at α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects, and neutral antagonism at the α1 subunit, which is linked to sedation.[1] This selectivity aims to separate the therapeutic anxiolytic effects from the sedative side effects commonly associated with less selective GABA-A receptor modulators.[1][4][8]

Quantitative Data Summary

The following table summarizes key quantitative data for AZD7325 from preclinical studies.

| Parameter | Value | Species | Notes | Reference |

| Binding Affinity (Ki) | ||||

| GABA-A α1 | 0.5 nM | In vitro | High affinity | [7] |

| GABA-A α2 | 0.3 nM | In vitro | High affinity, target subunit | [2][3][7] |

| GABA-A α3 | 1.3 nM | In vitro | High affinity, target subunit | [2][3][7] |

| GABA-A α5 | 230 nM | In vitro | Low affinity, associated with cognitive side effects | [2][7] |

| Effective Doses in Mice | ||||

| Anxiolytic-like effects | Not explicitly defined | Mouse | Preclinical models showed anxiolytic-like effects without sedation. | [7] |

| Seizure Reduction (Dravet Syndrome Model) | 10, 17.8, 31.6 mg/kg (p.o.) | Mouse (F1.Scn1a+/-) | Attenuated hyperthermia-induced seizures. | [2] |

| Phenotype Improvement (Fragile X Syndrome Model) | 1 mg/kg and 3 mg/kg (p.o.) | Mouse (Fmr1 KO) | Reduced brain hyperexcitability and improved some behavioral phenotypes. | [4] |

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Effects

This protocol is designed to assess the potential anxiolytic properties of AZD7325 in mice using common behavioral assays.

1. Materials and Reagents:

-

AZD7325 (BAER-101)

-

Vehicle: 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water.[4] Alternatively, Carboxymethylcellulose-sodium (CMC-Na) can be used for suspension.[3]

-

Standard laboratory mouse chow and water

-

Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)

2. Animal Models:

-

Adult male mice (e.g., C57BL/6J strain), 8-12 weeks of age.

-

Animals should be housed under standard conditions with a 12-hour light/dark cycle and allowed to acclimate to the housing facility for at least one week prior to experimentation.[4]

3. Drug Preparation and Administration:

-

Prepare a stock solution of AZD7325 in the chosen vehicle. For oral administration, a homogeneous suspension can be prepared in CMC-Na.[3]

-

Doses can range from 1 mg/kg to 10 mg/kg based on previous studies.[4]

-

Administer the drug or vehicle via oral gavage (p.o.) 30 minutes prior to behavioral testing.[2][4] The volume of administration should be consistent across all animals (e.g., 5 ml/kg).[4]

4. Behavioral Assays:

-

Elevated Plus Maze (EPM):

-

Place the mouse in the center of the maze, facing an open arm.

-

Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.

-

Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

-

-

Open Field Test (OFT):

-

Place the mouse in the center of the open field arena.

-

Track the animal's movement for 10-15 minutes, recording the time spent in the center versus the periphery of the arena and total distance traveled.

-

Anxiolytic effects are indicated by an increase in time spent in the center. Total distance traveled can be used to assess for sedative effects.

-

5. Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of AZD7325 to the vehicle control group.

Protocol 2: Assessment of Anticonvulsant Activity in a Dravet Syndrome Mouse Model

This protocol is adapted from studies evaluating AZD7325's efficacy in a mouse model of Dravet syndrome.[2]

1. Materials and Reagents:

-

AZD7325 (BAER-101)

-

Vehicle (e.g., 0.05% SBECD)

-

Heating lamp or another controlled heat source

2. Animal Models:

-

F1.Scn1a+/- mice, a model for Dravet Syndrome.

-

Wild-type littermates as controls.

-

Juvenile mice are often used for seizure induction protocols.[4]

3. Drug Preparation and Administration:

-

Prepare AZD7325 in vehicle at concentrations to achieve doses of 10, 17.8, and 31.6 mg/kg.[2]

-

Administer the drug or vehicle via oral gavage 30 minutes before the induction of hyperthermia.[2]

4. Seizure Induction and Monitoring:

-

Induce hyperthermia-induced seizures by exposing the mice to a controlled heat source.

-

Monitor the core body temperature and observe for the onset of seizures.

-

Record the temperature at which seizures occur (seizure threshold).

5. Data Analysis:

-

Compare the seizure threshold temperatures between the AZD7325-treated groups and the vehicle-treated group using statistical analysis (e.g., ANOVA). An increase in the seizure threshold indicates an anticonvulsant effect.[2]

Considerations and Best Practices

-

Vehicle Selection: The choice of vehicle can impact drug solubility and bioavailability. It is crucial to use a consistent and appropriate vehicle for all experimental groups.

-

Route of Administration: Oral gavage is a common and effective method for administering AZD7325 in mice.[2][4] For chronic studies, administration in palatable food, such as peanut butter, has also been reported to minimize stress from repeated gavage.[4]

-

Dose Selection: The effective dose of AZD7325 may vary depending on the mouse model and the specific behavioral or physiological endpoint being measured. Pilot studies are recommended to determine the optimal dose range.

-

Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][10]

References

- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]

- 7. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hra.nhs.uk [hra.nhs.uk]